ZINC4511851
Description
Significance of Chemical Probes in Advancing Biological Research
Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in a cellular or organismal context. These tools are indispensable for validating the role of proteins in disease and for identifying new therapeutic targets. The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. High-quality chemical probes, like ZINC4511851, allow for the precise dissection of biological pathways and can serve as starting points for drug discovery programs.
Historical Context of this compound as a Research Tool
The discovery of this compound was a pivotal moment in the study of DCTPP1. nih.gov Prior to its development, there was a lack of potent and selective inhibitors for this enzyme, which hampered efforts to understand its biological significance. The identification of this compound stemmed from a screening effort to find small molecules that could inhibit the enzymatic activity of DCTPP1. nih.gov The initial hit, a benzimidazole derivative, demonstrated significant inhibitory activity and served as the foundational scaffold for further optimization, leading to the development of highly potent inhibitors including the compound later identified as this compound. nih.gov
Overview of this compound's Academic Research Trajectory
Following its initial description, this compound and other DCTPP1 inhibitors have been investigated in various academic research settings. A primary focus has been on their potential to enhance the efficacy of existing anticancer therapies. nih.govbiorxiv.orgresearchgate.net For instance, research has explored the role of DCTPP1 in the metabolism of nucleoside analogue drugs used in cancer treatment. biorxiv.orgresearchgate.net Inhibition of DCTPP1 by compounds like this compound has been shown to potentiate the cytotoxic effects of these drugs in cancer cell lines. nih.gov More recently, DCTPP1 has been identified as a potential therapeutic target in colorectal cancer. researchgate.netnih.gov The research trajectory of this compound has also extended to investigations of its potential relevance in other disease contexts, including viral infections such as SARS-CoV-2. nih.govnih.gov
Detailed Research Findings
The initial characterization of the chemical series from which this compound originates provided key insights into its inhibitory mechanism and selectivity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type |
| IC50 | 20 nM | Enzymatic assay |
| ΔTm | 10 °C | Differential Scanning Fluorimetry (DSF) |
This table presents the in vitro potency of this compound as an inhibitor of DCTPP1.
Table 2: Selectivity Profile of this compound
| Off-Target | Activity |
| A panel of NTPases and NUDIX enzymes | Not specified, but selectivity was assessed |
This table summarizes the selectivity assessment of this compound against other related enzymes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c1-20-10-6-5-9(8-11(10)21-2)14-18-19-13(12-4-3-7-22-12)16-17-15(19)23-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGYWPTWNBGCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CS4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022531 | |
| Record name | 6-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501022531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Target Characterization and Functional Elucidation of Zinc4511851
Identification and Classification of Primary Protein Targets
dCTP Pyrophosphatase 1 (DCTPP1) as a Confirmed Target
ZINC4511851 has been identified and characterized as a modulator of the protein dCTP Pyrophosphatase 1 (DCTPP1) chemicalprobes.orgnih.govresearchgate.netisnra.netresearchgate.netgoogle.comresearchgate.netnih.gov. Numerous studies and databases confirm DCTPP1 as the primary target for this compound, with this compound being referred to as a chemical probe for this enzyme chemicalprobes.orgresearchgate.net.
Enzymatic Class and Subclass of DCTPP1
dCTP Pyrophosphatase 1 (DCTPP1) is classified as an enzyme chemicalprobes.org. Specifically, it belongs to the subclass of Pyrophosphatases chemicalprobes.org. The enzyme's activity is further defined by its EC number, 3.6.1.12, indicating its role in hydrolyzing pyrophosphate bonds ebi.ac.ukuniprot.org. DCTPP1 functions as an NTP pyrophosphatase, playing a role in the hydrolysis of deoxynucleoside triphosphates (dNTPs) ebi.ac.ukuniprot.org.
Table 1: DCTPP1 Enzyme Classification
| Characteristic | Detail | Source Index |
| Target Name | dCTP Pyrophosphatase 1 (DCTPP1) | chemicalprobes.orgebi.ac.ukuniprot.org |
| Target Class | Enzyme | chemicalprobes.org |
| Target Subclass | Pyrophosphatase | chemicalprobes.org |
| EC Number | 3.6.1.12 | ebi.ac.ukuniprot.org |
| General Function | NTP pyrophosphatase, dNTP hydrolysis | ebi.ac.ukuniprot.org |
Mechanistic Interrogation of Target Engagement by this compound
Inhibitory Modality of this compound
This compound functions as an inhibitor of DCTPP1 chemicalprobes.orgresearchgate.net. Biochemical studies have determined its potency, with an IC50 value reported at 20 nM, indicating strong inhibitory activity against the enzyme chemicalprobes.orgresearchgate.net. Further characterization using differential scanning fluorimetry (DSF) has also provided a ΔTm value of 10, suggesting a direct interaction and stabilization of the protein upon binding chemicalprobes.org.
Biochemical Validation of Probe-Target Interaction
The interaction between this compound and DCTPP1 has been validated through various in vitro biochemical assays chemicalprobes.org. These validations include enzymatic assays to determine potency (IC50) and DSF to assess thermal stability shifts upon compound binding chemicalprobes.org. These methods confirm the direct engagement of this compound with its target, DCTPP1, at a molecular level chemicalprobes.org. While specific validation details for this compound using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or DARTS assays are not explicitly detailed in the provided snippets for this specific compound, these methods are recognized in the field for validating compound-target interactions and were mentioned in the context of similar compounds targeting DCTPP1 chemrxiv.org.
Table 2: this compound Potency and Validation Assays
| Parameter | Value | Assay Type | Source Index |
| Potency | IC50 = 20 nM | Enzymatic assay | chemicalprobes.orgresearchgate.net |
| Potency | ΔTm = 10 | Differential Scanning Fluorimetry (DSF) | chemicalprobes.org |
| Validation | In Vitro | Biochemical Assays | chemicalprobes.org |
Assessment of this compound Selectivity Profile
The selectivity profile of this compound has been investigated chemicalprobes.org. Assessments have been conducted to evaluate its interaction with a panel of related enzymes, specifically focusing on NTPases and NUDIX enzymes chemicalprobes.org. This approach aims to determine if this compound exhibits specificity for DCTPP1 or if it interacts with other enzymes within these families chemicalprobes.org.
Table 3: this compound Selectivity Assessment
| Target Class Assessed | Specificity Information | Source Index |
| NTPases & NUDIX enzymes | Selectivity profile was assessed toward a small set of these enzymes. | chemicalprobes.org |
Evaluation Against NTPases and NUDIX Hydrolases
This compound has been identified as a chemical probe with inhibitory activity against dCTP pyrophosphatase 1 (DCTPP1) chemicalprobes.orgisnra.netresearchgate.netnih.govchemicalprobes.org. DCTPP1 is an enzyme classified as a pyrophosphatase, which plays a role in nucleotide metabolism chemicalprobes.org. The NUDIX hydrolase family is characterized by a conserved NUDIX motif and encompasses enzymes that hydrolyze a variety of nucleoside diphosphate (B83284) derivatives nih.govebi.ac.uk. DCTPP1 is recognized as a member of this broad enzyme family.
The in vitro efficacy of this compound against DCTPP1 has been established through several assays, providing quantitative measures of its inhibitory potency.
| Target | Assay Type | Potency Metric | Potency Value | Reference |
| DCTPP1 | Enzymatic Assay | IC50 | 20 nM | chemicalprobes.org |
| DCTPP1 | DSF | ΔTm | 10 | chemicalprobes.org |
Furthermore, the selectivity profile of this compound has been assessed against a specific set of NTPases and NUDIX enzymes chemicalprobes.org. While the detailed findings for each enzyme within this set are not exhaustively detailed in the available literature snippets, this assessment indicates a focused effort to understand the compound's specificity within this enzyme class.
Research into Off-Target Selectivity Considerations
A critical aspect of the characterization of this compound involves the thorough evaluation of its off-target selectivity chemicalprobes.orgreactionbiology.comneurips.cc. The Chemical Probes Portal specifically notes that "Off-Target Selectivity Assesments" have been conducted, confirming that the compound's selectivity profile against a small panel of NTPases and NUDIX enzymes has been investigated chemicalprobes.org.
The ongoing review process for this compound by expert panels, such as the Scientific Expert Review Panel (SERP) mentioned by the Chemical Probes Portal, underscores the importance placed on its specificity and selectivity for its intended target, DCTPP1 chemicalprobes.org. Endorsement as a reliable chemical probe is contingent upon demonstrating a high degree of selectivity, minimizing interactions with unintended biological targets to ensure accurate and reproducible research outcomes chemicalprobes.orgreactionbiology.comneurips.cc. The comprehensive assessment of off-target effects is a standard practice in drug discovery and chemical biology to mitigate potential adverse effects and ensure the compound's utility as a precise molecular tool reactionbiology.comneurips.cc.
Advanced Methodologies in Zinc4511851 Centric Research
In Vitro Biochemical Assay Development and Application
The characterization of ZINC4511851's activity begins with rigorous in vitro biochemical assays, which are fundamental for determining its potency and confirming its interaction with the target protein.
Enzymatic Activity Assays for Potency Determination
To quantify the inhibitory capacity of this compound against its target enzyme, DCTPP1, enzymatic activity assays have been employed. These assays are critical for establishing the compound's potency. Studies have reported that this compound exhibits an IC50 value of 20 nM when tested against DCTPP1 in an enzymatic assay chemicalprobes.org. This low nanomolar potency indicates a significant level of inhibitory activity at the molecular level.
Thermal Shift Assays (e.g., DSF) for Ligand-Target Engagement
Beyond enzymatic inhibition, assessing direct ligand-target engagement is crucial. Thermal Shift Assays, such as Differential Scanning Fluorimetry (DSF), are utilized to monitor changes in protein thermal stability upon compound binding. For this compound, DSF analysis against DCTPP1 yielded a ΔTm (change in melting temperature) of 10. This positive shift in melting temperature signifies that this compound binds to DCTPP1, stabilizing the protein against thermal unfolding and confirming direct molecular interaction chemicalprobes.org.
Computational Chemistry and in Silico Modeling of Zinc4511851
Molecular Docking Studies with Relevant Protein Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is critical for predicting the binding affinity and mode of action of a potential drug.
The spike protein's Receptor Binding Domain (RBD) on SARS-CoV-2 is a primary target for inhibiting viral entry into human cells. nih.gov Host factors that facilitate viral entry are also crucial targets. Should ZINC4511851 be investigated as a potential COVID-19 therapeutic, researchers would computationally dock it against the crystal structures of the SARS-CoV-2 RBD and relevant human proteins like ACE2. The results would be presented in a table detailing binding energies and key interacting residues.
Fictional Example Data Table: Molecular Docking of this compound with SARS-CoV-2 Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| SARS-CoV-2 RBD | 6M0J | Data Not Available | Data Not Available |
| Human ACE2 | 1R42 | Data Not Available | Data Not Available |
Molecular Dynamics Simulations for Conformational Analysis
To understand the dynamic nature of a compound and its interaction with a target protein, researchers employ molecular dynamics (MD) simulations. mdpi.com These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govmdpi.com For this compound, MD simulations would reveal the flexibility of the molecule and the stability of its binding to a target like the SARS-CoV-2 RBD. nih.gov
Fictional Example Data Table: MD Simulation Parameters for this compound-Protein Complex
| Simulation Parameter | Value |
|---|---|
| Simulation Time | Data Not Available |
| Force Field | Data Not Available |
| RMSD of Complex | Data Not Available |
Chemoinformatic Strategies for Ligand and Target Space Exploration
Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. nih.gov To understand the potential of this compound, chemoinformatic tools would be used to explore the "ligand space" around it, identifying structurally similar compounds with potentially improved properties. nih.gov Similarly, "target space" exploration could predict other potential biological targets for this compound beyond the initial protein of interest.
Virtual Screening and Computational Approaches in this compound Research
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.goveurekaselect.com If this compound were identified as a "hit" from a virtual screen, it would signify its potential as a starting point for developing a new drug. euchembioj.comscilit.commdpi.com Computational approaches would then be used to refine its structure to improve efficacy and reduce potential side effects. nih.govnih.gov
Structure Activity Relationship Sar Investigations of Zinc4511851 Analogues
Design and Synthesis of ZINC4511851 Derivatives for SAR Exploration
The systematic exploration of this compound's SAR begins with the design and synthesis of a diverse library of analogues. This process typically involves making targeted modifications to the parent compound's chemical structure to probe the influence of different functional groups and structural motifs on its interaction with DCTPP1.
Design Principles:
Systematic Modification: Analogues are designed by systematically altering specific parts of the this compound scaffold. This can include modifications to aromatic rings, heterocyclic systems, linker regions, and functional groups. For instance, changes might involve introducing or removing substituents, altering their electronic properties (e.g., electron-donating vs. electron-withdrawing groups), or modifying their steric bulk.
Bioisosteric Replacement: Replacing specific atoms or functional groups with others that possess similar physical or chemical properties (bioisosteres) can help identify essential features for binding and activity while potentially improving other properties like metabolic stability or solubility.
Scaffold Hopping: In some advanced SAR studies, the core chemical scaffold of this compound might be altered entirely, while aiming to retain the key pharmacophoric features responsible for DCTPP1 inhibition.
Exploration of Physicochemical Properties: Modifications are often guided by the desire to optimize physicochemical properties such as solubility, lipophilicity (LogP), and polar surface area, which are critical for cellular permeability and in vivo performance.
Synthesis Strategies: The synthesis of this compound derivatives would employ established organic synthesis methodologies. Depending on the specific modifications, these could include:
Functional Group Interconversions: Converting existing functional groups (e.g., amines to amides, alcohols to esters) to explore their role in target binding.
Coupling Reactions: Utilizing cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents onto aromatic or heteroaromatic rings.
Heterocyclic Chemistry: If this compound contains heterocyclic moieties, reactions specific to these systems would be employed for derivatization.
Combinatorial Chemistry: For generating larger libraries, combinatorial synthesis approaches might be used, where different building blocks are combined in a systematic manner.
The successful synthesis of these analogues provides the necessary compounds for biological evaluation, forming the basis of SAR analysis.
Elucidation of Key Pharmacophoric Features for Target Modulation
Identifying the key pharmacophoric features of this compound is critical for understanding how it interacts with DCTPP1 at a molecular level and for guiding further optimization efforts. The pharmacophore represents the essential three-dimensional arrangement of functional groups that are recognized by the biological target to elicit a response.
Methodologies for Pharmacophore Elucidation:
Comparative Analysis of Analogues: By comparing the biological activity (potency and selectivity) of the synthesized analogues, researchers can infer which structural elements are crucial for DCTPP1 inhibition. For example, if a particular functional group is consistently required for high potency across multiple analogues, it is likely a key pharmacophoric feature.
Computational Pharmacophore Modeling: Based on the known structure of this compound and potentially its target protein DCTPP1 (if structural data is available), computational tools can generate pharmacophore models. These models represent the spatial arrangement of features such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups that are essential for binding. These models can then be used to screen virtual compound libraries or to design new analogues.
Structure-Based Drug Design (SBDD): If the three-dimensional crystal structure of DCTPP1 in complex with this compound or a related inhibitor is available, SBDD techniques can directly visualize the binding interactions. This provides detailed insights into which parts of this compound occupy specific pockets within the enzyme's active site, highlighting critical interaction points.
While specific pharmacophoric features of this compound are not detailed in the current literature snippets, its role as a DCTPP1 inhibitor suggests that it possesses features capable of interacting with the enzyme's active site, likely involving specific hydrogen bonding, hydrophobic, or electrostatic interactions necessary for its inhibitory mechanism.
Impact of Chemical Modifications on Potency and Selectivity
The ultimate goal of SAR studies is to understand how specific chemical modifications to this compound influence its potency and selectivity towards DCTPP1. This information is vital for developing improved chemical probes or drug candidates.
Impact on Potency: Potency, typically measured by IC50 or Ki values, reflects the concentration of the compound required to inhibit the target enzyme by 50%. Modifications to this compound can significantly alter its potency:
Enhancement: Introducing substituents that form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) within the DCTPP1 active site can increase binding affinity and thus potency.
Reduction: Modifications that disrupt critical interactions, introduce steric clashes, or negatively impact the molecule's electronic distribution can lead to a decrease in potency.
No Significant Change: Some modifications might be tolerated by the binding site without substantially affecting affinity, indicating that the modified region is not critical for binding.
This compound demonstrates a potent IC50 of 20 nM against DCTPP1 chemicalprobes.orgnih.govresearchgate.netnih.gov. SAR studies would aim to identify modifications that could potentially lower this value further or, at minimum, maintain this level of potency while improving other attributes.
Impact on Selectivity: Selectivity refers to a compound's ability to inhibit the intended target (DCTPP1) over other related enzymes or proteins. This is crucial for minimizing off-target effects and potential toxicity. The Chemical Probes Portal notes that the selectivity profile of this compound towards a set of NTPases and NUDIX enzymes has been assessed chemicalprobes.org.
Chemical modifications can profoundly influence selectivity:
Improving Selectivity: Subtle changes in the molecule's structure can exploit differences in the active site architecture between the target enzyme and off-target proteins. For example, introducing a group that fits snugly into a unique pocket on DCTPP1 but clashes with a similar region in a related enzyme could enhance selectivity.
The ongoing evaluation of this compound as a chemical probe underscores the importance of understanding its selectivity profile. SAR studies would focus on identifying modifications that specifically enhance its binding to DCTPP1 while minimizing interactions with other enzymes, thereby refining its utility as a precise research tool.
Conceptual Data Table for SAR Studies:
The following table illustrates the type of data generated and analyzed during SAR investigations for a compound like this compound. Specific analogue data is hypothetical, representing the expected outcomes of such studies.
| Analogue ID | Key Structural Modification from this compound | DCTPP1 IC50 (nM) | Selectivity Ratio (DCTPP1 IC50 / Off-Target IC50) | Notes on Interaction/Property Change |
| This compound | Parent Compound | 20 | N/A | Reference compound; potent DCTPP1 inhibitor. |
| Z451-A | Addition of a hydroxyl group at position X | 15 | 50x (vs. Enzyme Y) | Enhanced potency, improved selectivity. |
| Z451-B | Replacement of phenyl ring with pyridine | 35 | 20x (vs. Enzyme Y) | Reduced potency, slightly reduced selectivity. |
| Z451-C | Introduction of a methyl group at position Y | 22 | 60x (vs. Enzyme Y) | Similar potency, enhanced selectivity. |
| Z451-D | Alkylation of a key amine | 180 | 5x (vs. Enzyme Y) | Significantly reduced potency, poor selectivity. |
| Z451-E | Introduction of a polar amide | 18 | 150x (vs. Enzyme Y) | Maintained potency, excellent selectivity, improved solubility. |
Note: "Enzyme Y" represents a relevant off-target enzyme used for selectivity assessment. The data presented is illustrative of typical SAR outcomes.
Zinc4511851 in Disease Oriented Research Contexts
Role in Studies of Deoxycytidine Triphosphate Pyrophosphatase 1 (DCTPP1) Pathophysiology
Deoxycytidine triphosphate pyrophosphatase 1 (DCTPP1) is an enzyme involved in various cellular processes. Research has identified ZINC4511851 as a compound exhibiting inhibitory activity against DCTPP1. In preclinical studies, this compound has been characterized as a dCTPase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 20 escholarship.orgnih.gov. This finding positions this compound as a potential tool for investigating the physiological and pathological roles of DCTPP1. Understanding how the inhibition of DCTPP1 by compounds like this compound affects cellular functions could provide insights into disease mechanisms where this enzyme plays a critical role.
Table 1: this compound as a DCTPP1 Inhibitor
| Compound | Target | Activity | IC50 | Citation(s) |
| This compound | DCTPP1 | dCTPase inhibitor | 20 | escholarship.orgnih.gov |
Exploration of this compound in Antiviral Research (e.g., SARS-CoV-2)
The global health crisis precipitated by SARS-CoV-2 has spurred extensive research into potential antiviral agents and strategies. Within this landscape, this compound has been explored for its potential relevance to SARS-CoV-2 infection. Studies have noted an association between this compound and ORF9b, a known accessory protein of SARS-CoV-2 nih.govnih.gov. ORF9b is implicated in modulating host immune responses and cellular processes, making its interaction with host factors a key area of investigation for understanding viral pathogenesis and developing therapeutic interventions.
Preclinical Studies Investigating Host-Pathogen Interaction Modulation
The association of this compound with the SARS-CoV-2 protein ORF9b suggests a role in modulating host-pathogen interactions nih.govnih.gov. ORF9b is known to interact with various host proteins, potentially disrupting cellular signaling pathways and immune responses necessary for viral replication and pathogenesis. By acting as a DCTPP1 inhibitor, this compound may influence cellular pathways that are either targeted by ORF9b or are crucial for the host's defense against the virus. Preclinical investigations aim to elucidate whether modulating DCTPP1 activity, or its interaction with viral proteins like ORF9b, can impact the course of SARS-CoV-2 infection or the host's response to it.
Future Directions and Emerging Research Avenues for Zinc4511851
Development of Next-Generation Chemical Probes Based on the ZINC4511851 Scaffold
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. mskcc.org The development of this compound into a next-generation chemical probe for DCTPP1 holds significant promise for advancing our understanding of this enzyme's role in cellular processes.
This compound has been biochemically well-characterized and demonstrates high potency, with an IC50 value of 20 nM in enzymatic assays. chemicalprobes.org However, for a compound to be fully validated as a chemical probe, further studies are recommended. A crucial next step is the thorough validation of its engagement with DCTPP1 within a cellular context. chemicalprobes.org This would confirm that the compound interacts with its intended target in a more complex biological environment.
Furthermore, the development of a structurally similar but biologically inactive analogue of this compound would be highly beneficial. chemicalprobes.org Such a negative control is essential for validating that the observed cellular effects are indeed due to the inhibition of DCTPP1 and not off-target activities. eubopen.org
The scaffold of this compound can also serve as a foundation for the creation of a chemical toolbox. mskcc.org By synthesizing derivatives of this compound, researchers can explore the structure-activity relationship to develop compounds with even greater potency, selectivity, and optimized properties for in vivo studies. nih.gov These next-generation probes could include versions with fluorescent tags for imaging studies or biotinylated versions for proteomic analyses to identify protein-protein interactions involving DCTPP1. mskcc.org
| Parameter | Value | Assay Type | Target Protein Uniprot ID |
|---|---|---|---|
| IC50 | 20 nM | Enzymatic assay | Q9H773 |
| ΔTm | 10 | Differential Scanning Fluorimetry (DSF) | Q9H773 |
Integration with "Omics" Technologies for Systems-Level Biological Understanding
"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of molecules within a biological system. nih.gov Integrating a selective chemical probe like this compound with these technologies can offer a powerful approach to understanding the systems-level consequences of DCTPP1 inhibition. nih.govresearchgate.net
By treating cells or model organisms with this compound, researchers can use transcriptomics (e.g., RNA-seq) to identify genome-wide changes in gene expression that occur upon DCTPP1 inhibition. mdpi.com This can reveal the downstream signaling pathways and cellular processes regulated by DCTPP1 activity.
Proteomics can be employed to analyze changes in the cellular proteome following treatment with this compound. nih.gov This could identify proteins whose expression levels or post-translational modifications are altered, providing insights into the functional consequences of inhibiting DCTPP1. Furthermore, affinity-based proteomic approaches using a modified this compound probe could identify proteins that interact with DCTPP1.
Metabolomics, the study of small molecule metabolites, is another key area. mdpi.com Since DCTPP1 is involved in nucleotide metabolism, inhibiting its function with this compound is expected to cause specific changes in the cellular metabolome. Analyzing these changes can help to elucidate the precise role of DCTPP1 in metabolic networks.
The integration of these multi-omics datasets can lead to the construction of comprehensive models of the biological pathways influenced by DCTPP1. springernature.comresearchgate.net This systems-level understanding is crucial for identifying potential therapeutic applications and predicting the broader effects of DCTPP1 inhibition.
Collaborative Research Initiatives in Chemical Biology and Drug Discovery Utilizing this compound
The development and application of a novel chemical probe like this compound can be significantly accelerated through collaborative research initiatives. researchgate.net Partnerships between academic researchers, pharmaceutical companies, and open-science consortia can provide the diverse expertise and resources needed to fully exploit the potential of this compound. elsevierpure.com
Open-access initiatives, such as the Structural Genomics Consortium (SGC), play a vital role in making well-characterized chemical probes widely available to the research community without restrictions on use. thesgc.org The inclusion of this compound in such a portfolio would enable a broad range of researchers to investigate the biology of DCTPP1 in various contexts, from basic science to disease-oriented studies.
Collaborations between medicinal chemists and chemical biologists are essential for the continued development of the this compound scaffold. efmc-iscb.org These partnerships can drive the synthesis of improved probes and facilitate the discovery of new therapeutic applications. drugdiscoverychemistry.com Furthermore, industry-academia collaborations can bridge the gap between basic research and clinical development, providing a pathway for translating fundamental discoveries into new medicines. researchgate.netdrugdiscoverychemistry.com
Future collaborative efforts could focus on:
Target Validation: Utilizing this compound in various disease models to validate DCTPP1 as a therapeutic target.
Biomarker Discovery: Identifying biomarkers that indicate target engagement and biological response to DCTPP1 inhibition in preclinical and clinical settings.
Exploring New Therapeutic Areas: Investigating the role of DCTPP1 in a wide range of diseases beyond its currently understood functions.
By fostering an environment of open and collaborative research, the scientific community can maximize the utility of this compound as a research tool and explore its full therapeutic potential.
Q & A
Q. How can researchers ensure ethical compliance in this compound studies involving animal models?
Q. What steps minimize reproducibility issues in this compound research?
- Methodological Answer : Pre-register study protocols on platforms like Open Science Framework. Use authenticated cell lines (e.g., STR profiling) and lot-tracked reagents. Include detailed metadata (e.g., equipment calibration dates) in supplementary materials. Collaborate with independent labs for cross-validation .
Q. Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
